5-Methyl-2-(1-naphthyl)imidazole
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Overview
Description
5-Methyl-2-(1-naphthyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 5-position and a naphthyl group at the 2-position. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(1-naphthyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-naphthylamine with methylglyoxal and ammonium acetate under acidic conditions to form the imidazole ring . Another approach includes the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of substituted imidazoles often employs multi-component reactions due to their efficiency and high yield. These methods may involve the use of catalysts such as zinc chloride or erbium triflate to facilitate the cyclization process . Solvent-free conditions and microwave-assisted synthesis are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(1-naphthyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the imidazole ring, particularly at the 4 and 5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of bromo-substituted imidazoles.
Scientific Research Applications
5-Methyl-2-(1-naphthyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials, such as dyes for solar cells and other optical applications
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1-naphthyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in metalloprotein complexes. Additionally, the compound can interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites .
Comparison with Similar Compounds
2-Methylimidazole: Lacks the naphthyl group, making it less hydrophobic.
1-Phenylimidazole: Contains a phenyl group instead of a naphthyl group, affecting its electronic properties.
4,5-Dimethylimidazole: Substituted at different positions, altering its reactivity and steric properties
Uniqueness: 5-Methyl-2-(1-naphthyl)imidazole is unique due to the presence of both a methyl and a naphthyl group, which confer distinct electronic and steric properties. These substitutions enhance its potential interactions with biological targets and its utility in various applications .
Properties
Molecular Formula |
C14H12N2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-methyl-2-naphthalen-1-yl-1H-imidazole |
InChI |
InChI=1S/C14H12N2/c1-10-9-15-14(16-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,15,16) |
InChI Key |
HCZRILADXHYHAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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